![molecular formula C17H27BFNO2Si B2449404 {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid CAS No. 2304635-01-4](/img/structure/B2449404.png)

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

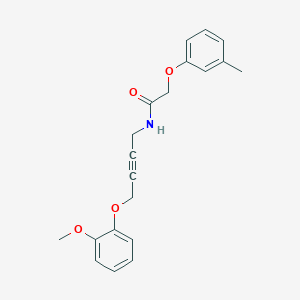

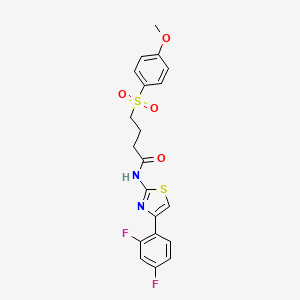

“{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid” is a chemical compound with the CAS Number: 2304635-01-4 . It has a molecular weight of 335.3 . The IUPAC name for this compound is (5-fluoro-1-(triisopropylsilyl)-1H-indol-4-yl)boronic acid .

Molecular Structure Analysis

The InChI code for “{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid” is 1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3 .Physical And Chemical Properties Analysis

“{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including our compound of interest, are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property is exploited in the design of sensors, particularly for the detection of sugars and other biological analytes. The compound could be used in the development of fluorescent sensors or electrochemical sensors for monitoring glucose levels in diabetic patients or detecting other biologically relevant molecules.

Drug Design and Delivery

The boronic acid moiety is a key functional group in the design of proteasome inhibitors, which are a class of anticancer drugs . The compound’s ability to interact with biological macromolecules can be harnessed to create new drugs with improved efficacy and reduced side effects. Additionally, its boronic acid group could be used to develop targeted drug delivery systems, potentially enhancing the delivery of chemotherapeutic agents.

Neutron Capture Therapy

Boronic acids are considered as potential boron carriers for neutron capture therapy, a targeted cancer treatment method . The high boron content in this compound could make it a suitable candidate for delivering boron to cancer cells, which, upon neutron irradiation, would produce cytotoxic species to kill the tumor cells.

Polymer Chemistry

In polymer chemistry, boronic acids are used to create dynamic covalent bonds, leading to self-healing materials . The compound could be incorporated into polymers to impart self-healing properties, which would be beneficial in applications where material longevity and durability are critical.

Glycobiology

The interaction of boronic acids with saccharides is crucial in glycobiology for the analysis, separation, and synthesis of carbohydrates . This compound could be used in chromatographic techniques to separate complex sugar mixtures or in the synthesis of complex oligosaccharides.

Analytical Chemistry

Boronic acids can be used to modify surfaces for the selective capture and release of glycoproteins and other glycoconjugates . This compound could be functionalized onto solid supports to create affinity columns for the purification of biomolecules from complex mixtures.

Biochemical Tool

The compound’s boronic acid group can act as a biochemical tool for enzyme inhibition, signal pathway interference, and cell delivery systems . It could be used in research to study enzyme mechanisms or to deliver therapeutic agents into cells.

Electrophoresis

Boronic acids have been used to modify electrophoresis gels for the separation of glycated proteins . This compound could be employed to create specialized gels that improve the resolution and detection of post-translationally modified proteins.

Each of these applications leverages the unique chemical properties of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid, demonstrating its versatility and potential in various fields of scientific research. The compound’s ability to interact with diols and other Lewis bases, combined with the boronic acid’s reactivity, opens up a wide range of possibilities for both fundamental research and practical applications.

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products . This compound could be used to synthesize new agrochemicals with enhanced activity and selectivity due to the electron-withdrawing effects of the fluorine atom.

Radiopharmaceutical Synthesis

Fluorinated compounds, including boronic acids, are often used in the synthesis of radiopharmaceuticals . The compound could be utilized to create F-18 labeled imaging agents for positron emission tomography (PET), aiding in the diagnosis and treatment monitoring of various diseases.

Organic Synthesis

Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound could be employed to construct biaryl motifs commonly found in pharmaceuticals, agrochemicals, and organic materials.

Catalysis

Boronic acids can act as catalysts or co-catalysts in various organic reactions due to their Lewis acidity . This compound could be explored for its catalytic properties in different synthetic pathways.

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura (sm) coupling reactions . The SM coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two different organic groups .

Mode of Action

In the context of SM coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid transfers the nucleophilic organic group to the palladium .

Biochemical Pathways

It’s worth noting that the compound’s role in sm coupling reactions can lead to the formation of various organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties could potentially affect its bioavailability.

Result of Action

As a reagent in sm coupling reactions, it contributes to the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid. For instance, the compound’s stability can be affected by temperature, as it’s recommended to be stored in a refrigerator . Furthermore, the efficacy of the compound in SM coupling reactions can be influenced by the reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium .

Propiedades

IUPAC Name |

[5-fluoro-1-tri(propan-2-yl)silylindol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSPJZIANXXTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=CN2[Si](C(C)C)(C(C)C)C(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)

![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)

![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)

![1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2449343.png)